An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-4-phenylaniline
An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-4-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-phenylaniline is a halogenated aromatic amine with a biphenyl scaffold. This structural motif is of significant interest in medicinal chemistry and materials science. The presence of an iodine atom, an amino group, and a phenyl ring imparts a unique combination of properties that make it a valuable intermediate in organic synthesis. Understanding the physicochemical properties of this compound is paramount for its effective utilization in drug design, process development, and materials engineering. The iodine atom can serve as a handle for further functionalization through cross-coupling reactions, while the amino group provides a site for amide bond formation or other derivatizations. The biphenyl core influences the molecule's rigidity, lipophilicity, and potential for pi-pi stacking interactions.
This guide provides a comprehensive overview of the key physicochemical properties of 2-iodo-4-phenylaniline. Due to the limited availability of experimental data for this specific molecule in public literature, this document focuses on the robust methodologies for determining these properties, supplemented with comparative data from structurally related compounds to provide context and estimated values.
Core Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-iodo-4-phenylaniline, along with data for related compounds, is presented below.
| Property | 2-Iodo-4-phenylaniline | 2-Iodo-N-phenylaniline (Isomer) | 4'-Chloro-biphenyl-2-ylamine (Analogue) | 2-Iodo-4-methylaniline (Analogue) |
| Molecular Formula | C₁₂H₁₀IN[1] | C₁₂H₁₀IN | C₁₂H₁₀ClN | C₇H₈IN |
| Molecular Weight | 295.12 g/mol [1] | 295.12 g/mol | 203.67 g/mol | 233.05 g/mol |
| Appearance | - | Yellow Solid[2] | Off-White to Pale Beige Solid[3] | Brown Solid[2] |
| Melting Point (°C) | Not available | 58[2] | Not available | 34-39 |
| Boiling Point (°C) | Not available | Not available | 334.6 ± 17.0 (at 760 mmHg) | 268.7 ± 28.0 (at 760 mmHg)[4] |
| Solubility | Not available | Not available | Soluble in water (as hydrochloride salt)[5] | Not available |
| pKa | Not available | Not available | Not available | Not available |
| LogP | 3.5 (Predicted)[6] | Not available | 3.25 | 2.76[4] |
Experimental Methodologies for Physicochemical Characterization
The following sections detail the standard experimental protocols for determining the key physicochemical properties of 2-iodo-4-phenylaniline.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance, while a broad range suggests the presence of impurities.
Experimental Protocol: Capillary Method
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Sample Preparation: A small amount of finely powdered, dry 2-iodo-4-phenylaniline is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.
-
Observation: A slower heating rate (1-2 °C per minute) is then used for a more accurate determination. The temperatures at which the first liquid appears and at which the entire sample becomes liquid are recorded as the melting range.
Causality Behind Experimental Choices: The slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Figure 1: Workflow for Melting Point Determination.
Solubility Assessment
Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The solubility of 2-iodo-4-phenylaniline should be determined in a range of aqueous and organic solvents.
Experimental Protocol: Shake-Flask Method
-
Solvent Selection: A variety of solvents relevant to pharmaceutical and chemical processes should be chosen (e.g., water, buffered solutions at different pH values, ethanol, DMSO, dichloromethane).
-
Equilibration: An excess amount of 2-iodo-4-phenylaniline is added to a known volume of the selected solvent in a sealed flask. The flask is then agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Trustworthiness of the Protocol: The use of a prolonged equilibration time and a validated analytical method for quantification ensures that the measured solubility represents a true equilibrium state.
Figure 2: Shake-Flask Method for Solubility Determination.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and identity of 2-iodo-4-phenylaniline.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: 5-25 mg of 2-iodo-4-phenylaniline is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired. For ¹³C NMR, a larger sample amount (50-100 mg) may be required for good signal-to-noise.
-
Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to elucidate the structure.
Expected ¹H NMR Features:
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Signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the iodo-substituted ring will be influenced by the electron-donating amino group and the electron-withdrawing iodine atom. The protons on the phenyl ring will show characteristic multiplets.
-
A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O.
Expected ¹³C NMR Features:
-
Multiple signals in the aromatic region (typically 110-150 ppm). The carbon atom attached to the iodine will be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect.
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded.
-
Spectral Analysis: The spectrum is analyzed for characteristic absorption bands.
Expected IR Absorption Bands:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-N stretching (aromatic): A strong band between 1250-1335 cm⁻¹.[7]
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
-
C-I stretching: Typically observed in the far-IR region (below 600 cm⁻¹).
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of 2-iodo-4-phenylaniline (m/z = 295).
-
Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a monoisotopic molecular ion peak.
-
Fragmentation: Characteristic fragmentation patterns for aromatic amines and halogenated compounds would be observed. This may include the loss of the iodine atom or fragmentation of the biphenyl system.
Figure 3: Workflow for Spectroscopic Characterization.
Conclusion
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